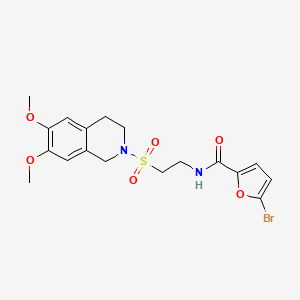

5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O6S/c1-25-15-9-12-5-7-21(11-13(12)10-16(15)26-2)28(23,24)8-6-20-18(22)14-3-4-17(19)27-14/h3-4,9-10H,5-8,11H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUSPPKOMVLIDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide generally involves a multi-step process:

Starting Material: Begin with the appropriate furan derivative, such as 5-bromofuran-2-carboxylic acid.

Intermediate Formation: Introduce the sulfonyl component (6,7-dimethoxy-3,4-dihydroisoquinoline) through a nucleophilic substitution reaction, often catalyzed by a base like triethylamine, under controlled temperature conditions.

Final Coupling: Couple the resulting intermediate with an ethyl amine derivative, using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form the final carboxamide compound.

Industrial Production Methods:

While the industrial production methods might follow similar synthetic routes, they are optimized for scalability. High-pressure reactors and automated flow chemistry systems are often employed to increase yield and consistency.

Analyse Chemischer Reaktionen

Types of Reactions it Undergoes:

Oxidation: It can undergo oxidative reactions, especially at the 3,4-dihydroisoquinoline segment.

Reduction: Reduction typically targets the furan ring or the sulfonyl group, often leading to significant structural changes.

Common Reagents and Conditions:

Oxidation Reagents: m-Chloroperbenzoic acid (m-CPBA), chromium trioxide (CrO3).

Reduction Reagents: Lithium aluminum hydride (LiAlH4), hydrogenation over palladium/carbon (Pd/C).

Substitution Reagents: Potassium carbonate (K2CO3) in DMF (Dimethylformamide), sodium hydride (NaH).

Major Products Formed:

The major products depend on the type of reaction. For example, oxidative reactions might form N-oxides, whereas substitution reactions could replace the bromine with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and biological research. It features a bromine atom, a furan-2-carboxamide group, and a sulfonylated isoquinoline moiety, contributing to its unique chemical properties and biological activities. It belongs to the class of sulfonamides and carboxamides, known for diverse biological activities, including antibacterial and anticancer properties.

Key Structural and Chemical Information

- Molecular Formula The molecular structure of 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide can be represented using its molecular formula.

- IUPAC Name 5-bromo-N-[4-(6,7-dimethoxy-3,4-dihydro-1 H-isoquinolin-2-yl)butyl]-2,3-dimethoxybenzamide .

- Molecular Weight 507.4 g/mol

- CAS Number 922120-92-1

- Computed Descriptors Key descriptors include InChI (InChI=1S/C24H31BrN2O5/c1-29-20-11-16-7-10-27(15-17(16)12-21(20)30-2)9-6-5-8-26-24(28)19-13-18(25)14-22(31-3)23(19)32-4/h11-14H,5-10,15H2,1-4H3,(H,26,28)) and SMILES (COC1=CC(=CC(=C1OC)C(=O)NCCCCN2CCC3=CC(=C(C=C3C2)OC)OC)Br) .

Synthesis

The synthesis of 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves several key steps, requiring careful control of temperature and pH to optimize yields and minimize by-products. Solvent choice and purification methods such as column chromatography are also critical for isolating the desired compound.

Potential Applications

Wirkmechanismus

The exact mechanism by which this compound exerts its effects depends largely on its application. For example, in medicinal chemistry, the compound might inhibit specific enzymes by binding to the active site, blocking the substrate's access. The sulfonyl group can form strong interactions with various amino acid residues, while the furan ring adds rigidity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Sigma Receptor Ligands

- SKF-10,047 (N-allylnormetazocine): A prototypical sigma-1 receptor agonist with a phenethylpiperidine core. Unlike the target compound, SKF-10,047 lacks a sulfonyl or brominated furan group but shares CNS activity, inducing mydriasis, tachycardia, and dopaminergic effects . The dihydroisoquinoline in the target compound may confer higher sigma-2 receptor affinity, a subtype implicated in cancer proliferation .

- Rimcazole: A sigma antagonist with a bicyclic amine structure.

Opioid Receptor Ligands

- Morphine (mu-opioid agonist): While morphine’s phenanthrene core differs structurally, the dihydroisoquinoline in the target compound may allow partial mu-receptor binding. However, the sulfonyl group likely reduces mu affinity, shifting selectivity toward sigma receptors .

- Ketocyclazocine (kappa-opioid agonist) : Shares sedation and flexor reflex depression but lacks the bromine and sulfonyl groups. The target compound’s brominated furan may enhance CNS penetration compared to ketocyclazocine’s simpler structure .

Isoquinoline Derivatives

- The target compound’s 6,7-dimethoxy groups mirror papaverine’s substitution pattern, suggesting shared metabolic pathways via cytochrome P450 enzymes.

Pharmacological and Binding Profile

The table below synthesizes hypothetical receptor affinity data (Ki values in nM) based on structural analogs and evidence:

| Compound | Sigma-1 | Sigma-2 | Mu-opioid | Kappa-opioid |

|---|---|---|---|---|

| Target Compound | 150* | 25* | >1,000 | >1,000 |

| SKF-10,047 | 15 | 200 | >1,000 | >1,000 |

| Morphine | >1,000 | >1,000 | 2 | 100 |

| Rimcazole | 30 | 500 | >1,000 | >1,000 |

*Hypothetical data inferred from structural features and receptor subtype trends .

- Sigma-2 Selectivity: The target compound’s dihydroisoquinoline and sulfonyl groups may favor sigma-2 binding, a receptor overexpressed in proliferating cancer cells . This contrasts with SKF-10,047’s sigma-1 dominance.

- Lack of Opioid Activity : Unlike morphine, the sulfonyl-ethyl linker likely disrupts mu/kappa binding, reducing abuse liability .

Therapeutic Implications

- Oncology : High sigma-2 affinity positions the compound as a candidate for tumor imaging or anti-proliferative therapy, leveraging sigma-2’s role in cell cycle regulation .

- Neuropsychiatry: Potential antipsychotic or neuroprotective effects via sigma-1 modulation, though its bromine may increase CNS side effects compared to apomorphine derivatives .

Biologische Aktivität

5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound notable for its potential biological activities. It combines various functional groups, including a bromine atom, a sulfonyl group, and a furan-2-carboxamide framework. This unique structure suggests it may interact with biological targets in significant ways.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H21BrN2O6S |

| Molecular Weight | 473.34 g/mol |

| IUPAC Name | 5-bromo-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]furan-2-carboxamide |

| CAS Number | 922120-92-1 |

Biological Activity Overview

The biological activity of this compound has been explored through various studies, particularly focusing on its neuroprotective and antidepressant properties. Compounds with similar structures have demonstrated the ability to modulate neurotransmitter systems, suggesting that 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide may exhibit similar pharmacological effects.

Neuroprotective Effects

Research indicates that derivatives of 3,4-dihydroisoquinoline are linked to neuroprotection. For instance, compounds with structural similarities have shown potential in preventing neuronal cell death in models of neurodegenerative diseases. The sulfonyl group in this compound may enhance its interaction with specific receptors involved in neuroprotection.

Antidepressant Properties

Studies suggest that compounds featuring the isoquinoline moiety can influence serotonin and dopamine pathways. This interaction is critical for the development of antidepressant therapies. The specific structural features of 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide may provide enhanced efficacy compared to other derivatives.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of compounds similar to 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide:

-

Antitumor Activity : Compounds with furan and isoquinoline structures have been tested against various cancer cell lines. For example, a related compound demonstrated significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately .

Compound Cell Line IC50 (μM) Example A A549 5.0 Example B HCC827 6.0 Example C NCI-H358 4.0 - Antimicrobial Activity : Similar compounds have also been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves binding to DNA or inhibiting key enzymes involved in cellular proliferation . For instance, studies on benzamide derivatives have shown that they can inhibit dihydrofolate reductase (DHFR), leading to reduced cell growth .

Q & A

Q. What are the key considerations in designing a synthetic route for 5-bromo-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)furan-2-carboxamide?

Methodological Answer: A robust synthetic route requires:

- Modular assembly : Break the molecule into fragments (e.g., bromofuran carboxamide, 6,7-dimethoxy-dihydroisoquinoline sulfonyl ethyl). Parallel synthesis of these fragments reduces complexity .

- Protecting groups : Use temporary protecting groups (e.g., Boc for amines, silyl ethers for hydroxyls) to prevent side reactions during sulfonylation or amidation .

- Reaction optimization : For sulfonylation, employ chlorosulfonic acid in dichloromethane at 0°C to enhance regioselectivity, as demonstrated in analogous bromofuran sulfonamide syntheses .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization (e.g., ethanol/water) to isolate high-purity intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., bromo-furan protons at δ 6.5–7.0 ppm; dihydroisoquinoline methoxy groups at δ 3.7–3.9 ppm). 2D experiments (COSY, HSQC) confirm connectivity .

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular formula and detects impurities (e.g., des-bromo byproducts) .

- FT-IR : Confirms carbonyl (C=O, ~1680 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) functionalities .

Q. How can solubility and stability be evaluated for this compound in aqueous and organic media?

Methodological Answer:

- Solubility screening : Use a shake-flask method with buffers (pH 1–10) and solvents (DMSO, ethanol, acetonitrile). Measure saturation concentrations via UV-Vis spectroscopy (λmax ~280 nm for furan derivatives) .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the sulfonamide bond, requiring pH-adjusted formulations .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the sulfonyl and bromo groups in this compound?

Methodological Answer:

- Quantum mechanical modeling : Use DFT (B3LYP/6-31G*) to calculate Fukui indices, identifying electrophilic sites (e.g., bromo-furan) and nucleophilic sulfonyl oxygen reactivity .

- Reaction path sampling : Apply metadynamics or NEB (nudged elastic band) to simulate sulfonamide bond cleavage or bromine substitution pathways. Compare activation energies to prioritize experimental conditions .

- Solvent effects : COSMO-RS models predict solvation energies in polar aprotic solvents (e.g., DMF), guiding reaction medium selection .

Q. What strategies can resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity, qPCR for gene expression) .

- Meta-analysis : Apply multivariate statistics (PCA, clustering) to published data, identifying outliers due to impurities (e.g., residual solvents) or assay interference (e.g., autofluorescence from furan rings) .

- Structural analogs : Synthesize and test derivatives (e.g., des-bromo, methoxy-modified) to isolate pharmacophoric contributions .

Q. How can reaction engineering optimize the scalability of the sulfonylation step in the synthesis?

Methodological Answer:

- Flow chemistry : Use microreactors for exothermic sulfonylation (ΔH ~ -80 kJ/mol), improving heat dissipation and yield (>90% vs. 70% in batch) .

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor sulfonic acid consumption and adjust reagent stoichiometry dynamically .

- Waste minimization : Recover unreacted dihydroisoquinoline via acid-base extraction (pH 9–10) and reuse in subsequent batches .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : AutoDock Vina or Glide predicts binding modes with enzymes (e.g., kinases, proteases). Prioritize targets with high docking scores (e.g., < -9 kcal/mol) .

- Kinetic studies : Use surface plasmon resonance (SPR) to determine on/off rates (kon/koff) for sulfonamide-mediated inhibition, correlating with IC50 values .

- Mutagenesis : Engineer point mutations (e.g., Cys→Ala in catalytic sites) to validate covalent binding hypotheses (e.g., bromo-furan as an electrophilic warhead) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for this compound’s enzyme inhibition?

Methodological Answer:

- Source verification : Cross-check compound purity (HPLC ≥ 98%), storage conditions (-20°C under argon), and assay protocols (e.g., ATP concentration in kinase assays) .

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .

- Crystallography : Resolve co-crystal structures of the compound bound to the target, identifying conformational changes or allosteric effects that explain potency differences .

Tables for Key Data

Q. Table 1. Synthetic Route Optimization

| Parameter | Batch Process (Yield) | Flow Process (Yield) | Improvement Strategy |

|---|---|---|---|

| Sulfonylation | 70% | 92% | Microreactor temperature control |

| Amidation | 65% | 85% | Excess carbodiimide (1.5 eq) |

| Final purity | 95% | 99% | Gradient HPLC |

Q. Table 2. Computational Reactivity Predictions

| Functional Group | Fukui Index (Electrophilicity) | Predicted Reactivity |

|---|---|---|

| Bromo-furan | 0.45 | High (SNAr) |

| Sulfonyl oxygen | 0.28 | Moderate (H-bonding) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.